4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine

Tautomerism Medicinal Chemistry Kinase Inhibitor Design

4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 848697-06-3, molecular formula C₆H₆ClN₅, molecular weight 183.60 g/mol) is a heterobicyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class—a well-established adenine bioisostere scaffold extensively explored as a kinase inhibitor pharmacophore. The compound features three functionally critical structural elements on the fused pyrazole-pyrimidine core: a chlorine atom at the 4-position, an amino group at the 6-position, and a methyl substituent at the 3-position.

Molecular Formula C6H6ClN5
Molecular Weight 183.60 g/mol
CAS No. 848697-06-3
Cat. No. B11909063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS848697-06-3
Molecular FormulaC6H6ClN5
Molecular Weight183.60 g/mol
Structural Identifiers
SMILESCC1C2=C(N=C(N=C2Cl)N)N=N1
InChIInChI=1S/C6H6ClN5/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h2H,1H3,(H2,8,9,10)
InChIKeyVTRSYEBCVYXABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 848697-06-3): Structural Identity and Core Characteristics for Procurement Evaluation


4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 848697-06-3, molecular formula C₆H₆ClN₅, molecular weight 183.60 g/mol) is a heterobicyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class—a well-established adenine bioisostere scaffold extensively explored as a kinase inhibitor pharmacophore . The compound features three functionally critical structural elements on the fused pyrazole-pyrimidine core: a chlorine atom at the 4-position, an amino group at the 6-position, and a methyl substituent at the 3-position. It is designated as the 3H-tautomer, distinguishing it from the more commonly catalogued 1H-tautomeric analogs. The compound is supplied as a research intermediate and building block, with typical commercial purity of ≥95% . Its predicted LogP is approximately 1.3, and it possesses zero rotatable bonds with an sp³-hybridized carbon fraction of 0.33 [1].

Why 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine Cannot Be Interchanged with Close Structural Analogs: The Case for Position-Specific Selection


Within the pyrazolo[3,4-d]pyrimidine-6-amine chemical space, small positional changes—particularly the site of methylation and the tautomeric form—produce functionally non-interchangeable compounds. The target compound's 3-methyl-3H tautomeric form differs fundamentally from the 1-methyl-1H isomer (CAS 100644-66-4), with the methylation site altering the electronic distribution across the pyrazole ring and consequently the reactivity of the 4-chloro leaving group toward nucleophilic aromatic substitution [1]. Furthermore, compounds lacking the 6-amino group (e.g., CAS 871335-85-2) foreclose C6-directed derivatization, while compounds lacking the 4-chloro group (e.g., CAS 1330755-87-7) eliminate the most commonly exploited synthetic handle on this scaffold. The pyrazolo[3,4-d]pyrimidine core has been validated across multiple kinase targets—including Abl, CDK2, Aurora kinases, TRAP1, and adenosine receptors—where even minor substituent changes at the 3-, 4-, and 6-positions produce order-of-magnitude differences in target affinity and antiproliferative potency [2][3][4]. Generic substitution without matching the precise substitution and tautomeric pattern therefore carries a material risk of yielding a compound with divergent reactivity, biological profile, and downstream synthetic utility.

Quantitative Differentiation Evidence for 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 848697-06-3) Versus Closest Analogs


Tautomeric Identity: 3H-Tautomer Versus 1H-Tautomer Analogs—Impact on Molecular Recognition and Reactivity

4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 848697-06-3) is explicitly designated and catalogued as the 3H-tautomer, whereas the majority of commercially available pyrazolo[3,4-d]pyrimidine-6-amine analogs are designated as 1H-tautomers (e.g., CAS 100644-65-3, CAS 100644-66-4). In NH-pyrazoles, the 1H/3H tautomeric equilibrium is known to affect hydrogen-bond donor/acceptor patterns and can alter the compound's molecular recognition properties by up to several kcal/mol in binding free energy, as established by computational and crystallographic studies on pyrazole tautomerism [1]. The 3-methyl substituent further biases the tautomeric equilibrium toward the 3H form compared to the unsubstituted analog, providing a structurally defined, single-tautomer entity rather than a tautomeric mixture.

Tautomerism Medicinal Chemistry Kinase Inhibitor Design

Orthogonal Derivatization Handles: Simultaneous 4-Cl and 6-NH₂ Functionality Compared to Single-Handle Analogs

The target compound uniquely combines a 4-chloro substituent—the primary site for nucleophilic aromatic substitution (SNAr) on pyrazolo[3,4-d]pyrimidines—with a free 6-amino group available for independent functionalization via acylation, reductive amination, or diazotization [1]. In contrast, 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 871335-85-2, C₆H₅ClN₄, MW 168.58) lacks the 6-amino group entirely, providing only a single reactive handle, while 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1330755-87-7, C₆H₇N₅, MW 149.15) lacks the 4-chloro leaving group, precluding C4 SNAr chemistry. The Babu et al. (2013) methodology demonstrated that 4-chloropyrazolo[3,4-d]pyrimidines serve as versatile intermediates for generating structurally diverse 1,4-disubstituted libraries through sequential functionalization [2].

Synthetic Chemistry Parallel Synthesis Building Block Utility

Positional Methylation: 3-Methyl-3H Versus 1-Methyl-1H Isomers and the Impact on Halogen Reactivity

The target compound (CAS 848697-06-3) and its positional isomer 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-66-4) share the identical molecular formula (C₆H₆ClN₅) and molecular weight (183.60 g/mol) but differ in the site of methylation: the 3-position (pyrazole C3, 3H-tautomer) versus the 1-position (pyrazole N1) . This positional difference alters the electronic environment of the pyrazole ring and, critically, the electron density at the C4 position bearing the chlorine leaving group. In the pyrazolo[3,4-d]pyrimidine system, methylation at N1 withdraws electron density differently than methylation at C3, potentially modulating the rate of nucleophilic aromatic substitution at C4—a key parameter in downstream synthetic utility [1]. The Raf kinase inhibitor patent literature has specifically claimed 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 871335-85-2) as a key intermediate, demonstrating the pharmacological relevance of the 3-methyl substitution pattern [2].

Positional Isomerism Nucleophilic Aromatic Substitution Reactivity Tuning

Scaffold Validation: Pyrazolo[3,4-d]pyrimidin-6-amine Core Demonstrates Nanomolar Target Engagement Across Multiple Kinase and GPCR Targets

While the specific compound 848697-06-3 lacks direct published biological characterization, the 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold has been extensively validated as a privileged structure in drug discovery. The core scaffold has produced inhibitors with nanomolar potency across diverse targets: dual A2A/A1 adenosine receptor antagonists with Ki values of 13.3 nM (hA2A) and 55 nM (hA1) and functional IC₅₀ values of 136 nM and 98.8 nM respectively, demonstrating oral bioavailability and brain penetration in mouse models [1]; TRAP1 inhibitors with in vivo antitumor efficacy in mouse xenograft models [2]; and Abl kinase inhibitors where halogen substitution at the pyrazole ring improved affinity by up to one order of magnitude versus unsubstituted analogs [3]. The 6-amino group is a critical pharmacophoric element in all three target classes, while the 4-position is the primary diversification site. The 3-methyl substituent present in the target compound provides a defined steric and electronic profile at the pyrazole ring that distinguishes it from the unsubstituted scaffold.

Kinase Inhibition Adenosine Receptor TRAP1 Scaffold Validation

Lipophilicity and Molecular Properties: Predicted LogP and Rotatable Bond Profile Compared to Des-chloro and Des-methyl Analogs

The target compound has a predicted LogP of approximately 1.3, zero rotatable bonds, and an sp³ carbon fraction of 0.33 [1]. This places it in a favorable physicochemical space distinct from its closest comparators: the des-methyl analog 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3, MW 169.57) is smaller and more polar, while the des-chloro analog 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1330755-87-7, MW 149.15) is substantially lighter and lacks the halogen-dependent lipophilicity contribution. The zero rotatable bond count—a consequence of the fully rigid bicyclic core with no exocyclic flexible substituents beyond the 3-methyl group—is a favorable drug-likeness parameter associated with reduced entropic penalty upon target binding [2]. The 3-methyl group contributes approximately 0.5 LogP units relative to the unsubstituted analog (estimated from the difference between methyl and hydrogen substituent contributions).

Physicochemical Properties Drug-likeness ADME Prediction

Prioritized Application Scenarios for 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 848697-06-3) Based on Quantified Differentiation Evidence


Medicinal Chemistry Library Synthesis: Orthogonal C4 and C6 Derivatization for Kinase-Focused Compound Collections

The simultaneous presence of a 4-chloro leaving group and a free 6-amino group enables sequential, chemoselective diversification without protecting group strategies. The C4 position can be functionalized first via SNAr with amines or alkoxides, followed by C6 acylation, sulfonylation, or reductive amination—or vice versa—to rapidly generate 4,6-disubstituted pyrazolo[3,4-d]pyrimidine libraries. This dual-handle approach is directly supported by the Babu et al. (2013) methodology for 4-chloropyrazolo[3,4-d]pyrimidine functionalization [1] and is consistent with SAR strategies employed in CDK2 inhibitor programs where both C4 and C6 substitution were essential for potency optimization [2]. The pre-installed 3-methyl group eliminates one additional synthetic step compared to starting from the unsubstituted scaffold (CAS 100644-65-3) when a 3-alkyl substituent is desired in the final compound.

TRAP1 and Mitochondrial Hsp90 Inhibitor Development Using the Pyrazolo[3,4-d]pyrimidin-6-amine Pharmacophore

The pyrazolo[3,4-d]pyrimidin-6-amine scaffold has demonstrated in vivo antitumor efficacy as TRAP1 (mitochondrial Hsp90 paralog) inhibitors in mouse xenograft models [1]. The 6-amino group is critical for TRAP1 binding based on co-crystal structures (PDB: 7C04, 7C05). The 4-chloro substituent in the target compound serves as the diversification point for introducing substituents that modulate mitochondrial permeability and TRAP1 selectivity, while the 3-methyl group provides a defined steric profile at the pyrazole ring that distinguishes it from the unsubstituted scaffold used in the published TRAP1 inhibitor series. Researchers can use this building block to generate focused TRAP1 inhibitor libraries via C4 SNAr diversification while retaining the essential 6-amino pharmacophore.

Adenosine A2A/A1 Receptor Antagonist Programs for CNS Disorders

The 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold has yielded potent, orally bioavailable, brain-penetrant dual A2A/A1 adenosine receptor antagonists with hA2A Ki of 13.3 nM and favorable ADME and safety profiles [1]. The 6-amino group is a key pharmacophoric element for adenosine receptor binding, while the C4 position is the primary site for substituent variation to tune receptor subtype selectivity and pharmacokinetics. The target compound's 4-chloro substituent provides a reactive handle for introducing diverse C4 substituents, and the 3-methyl group may contribute to subtype selectivity through steric interactions with the receptor binding pocket. The favorable physicochemical profile (LogP ~1.3, zero rotatable bonds) is consistent with CNS drug-like property requirements [2].

Bcr-Abl and Src Kinase Inhibitor Optimization: Halogen-Enhanced Affinity Series

Structure-based optimization studies by Manetti et al. (2008) demonstrated that halogen substitution on the pyrazolo[3,4-d]pyrimidine scaffold improved Abl kinase affinity by up to one order of magnitude in enzymatic assays, with corresponding improvements in antiproliferative activity against human leukemia cell lines (K562, KU812) [1]. More recent work has extended this scaffold to dual Src/Bcr-Abl inhibitors for chronic myeloid leukemia [2]. The target compound provides a pre-installed chlorine atom at the 4-position—a halogen that can participate in halogen bonding with the kinase hinge region while serving as a synthetic handle for further optimization. The 3-methyl group may occupy a hydrophobic pocket adjacent to the ATP-binding site, as suggested by molecular docking studies of related pyrazolo[3,4-d]pyrimidine Abl inhibitors.

Quote Request

Request a Quote for 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.